
4-(Bromomethyl)-2-(3-bromophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms at the 4-methyl and 3-phenyl positions, making it a brominated derivative of oxazole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(3-bromophenyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2-(3-bromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
4-(Bromomethyl)-2-(3-bromophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-(Bromomethyl)-2-(3-bromophenyl)oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxazole ring can interact with various biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-(3-chlorophenyl)oxazole: Similar structure but with chlorine atoms instead of bromine.
4-(Methyl)-2-(3-phenyl)oxazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2-Phenyl-4,5-dihydrooxazole: A reduced form of oxazole with different chemical properties.
Uniqueness
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C10H7Br2NO |
|---|---|
分子量 |
316.98 g/mol |
IUPAC名 |
4-(bromomethyl)-2-(3-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChIキー |
PZHPDMVTGQYKEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



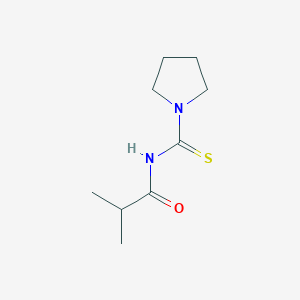
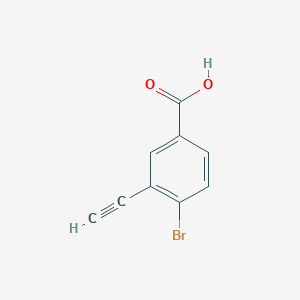
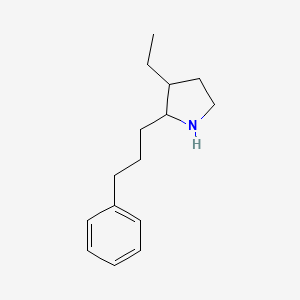
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
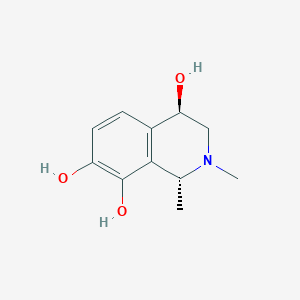
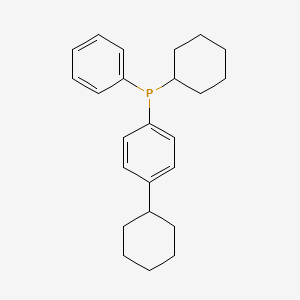
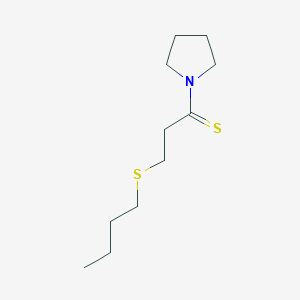


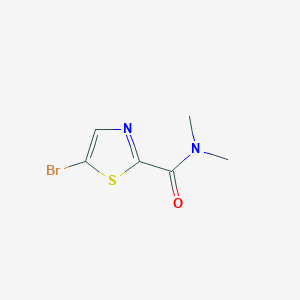
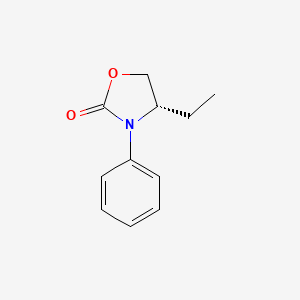
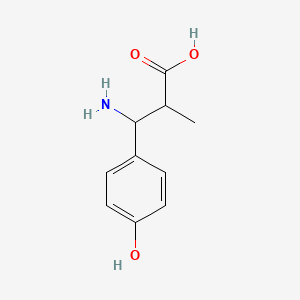
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
